1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 1,3-benzoxazole with piperidine and propenone under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one can be compared with other benzoxazole derivatives, such as:
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanoic acid: This compound has similar structural features but different functional groups, leading to distinct biological activities.
1-(1,3-Benzoxazol-2-yl)piperidin-4-aminehydrochloride:
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-14(18)17-10-6-5-8-12(17)15-16-11-7-3-4-9-13(11)19-15/h2-4,7,9,12H,1,5-6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZMGHQFOBAXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC1C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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